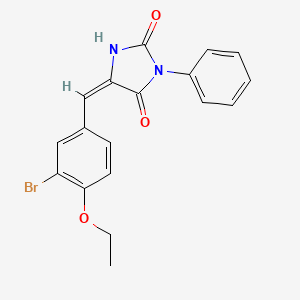
1-(cyclopropylsulfonyl)-4-phenoxypiperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(cyclopropylsulfonyl)-4-phenoxypiperidine-4-carboxylic acid, also known as CPPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPPC belongs to the class of piperidine derivatives and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 1-(cyclopropylsulfonyl)-4-phenoxypiperidine-4-carboxylic acid is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters, such as gamma-aminobutyric acid (GABA) and glutamate. 1-(cyclopropylsulfonyl)-4-phenoxypiperidine-4-carboxylic acid has been found to enhance the activity of GABA, which is an inhibitory neurotransmitter that helps to regulate neuronal activity. Additionally, 1-(cyclopropylsulfonyl)-4-phenoxypiperidine-4-carboxylic acid has been found to inhibit the activity of glutamate, which is an excitatory neurotransmitter that can lead to neuronal damage in certain conditions.
Biochemical and Physiological Effects:
1-(cyclopropylsulfonyl)-4-phenoxypiperidine-4-carboxylic acid has been found to exhibit various biochemical and physiological effects. It has been found to reduce seizure activity in animal models of epilepsy, indicating its potential use as an anticonvulsant. 1-(cyclopropylsulfonyl)-4-phenoxypiperidine-4-carboxylic acid has also been found to reduce pain and anxiety in animal models, indicating its potential use as an analgesic and anxiolytic. Additionally, 1-(cyclopropylsulfonyl)-4-phenoxypiperidine-4-carboxylic acid has been found to exhibit anti-inflammatory and anti-tumor properties, indicating its potential use in the treatment of inflammatory and neoplastic diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-(cyclopropylsulfonyl)-4-phenoxypiperidine-4-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, 1-(cyclopropylsulfonyl)-4-phenoxypiperidine-4-carboxylic acid has been extensively studied, and its biochemical and physiological effects are well-characterized. However, there are some limitations associated with the use of 1-(cyclopropylsulfonyl)-4-phenoxypiperidine-4-carboxylic acid in lab experiments. For example, its mechanism of action is not fully understood, and its potential side effects are not well-characterized.
Zukünftige Richtungen
There are several future directions for the research on 1-(cyclopropylsulfonyl)-4-phenoxypiperidine-4-carboxylic acid. One potential direction is to further elucidate its mechanism of action, which could lead to the development of more effective drugs. Additionally, further research is needed to determine the potential side effects of 1-(cyclopropylsulfonyl)-4-phenoxypiperidine-4-carboxylic acid and its long-term safety profile. Another potential direction is to explore the use of 1-(cyclopropylsulfonyl)-4-phenoxypiperidine-4-carboxylic acid in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Finally, the anti-inflammatory and anti-tumor properties of 1-(cyclopropylsulfonyl)-4-phenoxypiperidine-4-carboxylic acid could be further explored for the development of new drugs for the treatment of inflammatory and neoplastic diseases.
Synthesemethoden
The synthesis of 1-(cyclopropylsulfonyl)-4-phenoxypiperidine-4-carboxylic acid involves the reaction of 1-(cyclopropylsulfonyl)piperidine with 4-hydroxyphenylacetic acid in the presence of a base, such as potassium carbonate. The reaction yields 1-(cyclopropylsulfonyl)-4-phenoxypiperidine-4-carboxylic acid as a white solid, which can be purified using column chromatography. The purity of 1-(cyclopropylsulfonyl)-4-phenoxypiperidine-4-carboxylic acid can be confirmed using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
1-(cyclopropylsulfonyl)-4-phenoxypiperidine-4-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, analgesic, and anxiolytic properties. 1-(cyclopropylsulfonyl)-4-phenoxypiperidine-4-carboxylic acid has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, 1-(cyclopropylsulfonyl)-4-phenoxypiperidine-4-carboxylic acid has been found to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
1-cyclopropylsulfonyl-4-phenoxypiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5S/c17-14(18)15(21-12-4-2-1-3-5-12)8-10-16(11-9-15)22(19,20)13-6-7-13/h1-5,13H,6-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPVTJPOBODNAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)(C(=O)O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-(3-methylphenyl)piperidine](/img/structure/B5375420.png)
![2-({[(3,5-dimethylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5375430.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-methylphenyl)methanesulfonamide](/img/structure/B5375435.png)

![4-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5375439.png)
![N-[(3-methyl-2-thienyl)methyl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5375444.png)
![ethyl 2-[3-benzoyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5375464.png)
![5-{4-[3-(2-isopropyl-5-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5375466.png)
![4-(1H-pyrazol-1-yl)-1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B5375476.png)
![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}quinoline-3-carboxamide](/img/structure/B5375486.png)
![1-[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(pyrazin-2-ylmethyl)methanamine](/img/structure/B5375487.png)
![1-{[1'-(1,3-benzoxazol-2-yl)-1,4'-bipiperidin-3-yl]carbonyl}azetidin-3-ol](/img/structure/B5375511.png)

![N-methyl-N-(2-phenylethyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5375531.png)